3-(Difluoromethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine
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Overview
Description
3-(Difluoromethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine is a chemical compound that belongs to the class of nitrogen-containing heterocycles. This compound is characterized by the presence of a difluoromethoxy group attached to a tetrahydro-1,6-naphthyridine core. The incorporation of fluorine atoms into organic molecules often imparts unique properties, such as increased metabolic stability and altered electronic characteristics, making such compounds valuable in various fields of research and industry.
Preparation Methods
The synthesis of 3-(Difluoromethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine can be achieved through several synthetic routes. One common method involves the difluoromethylation of a suitable precursor. For instance, the difluoromethylation of nitrogen-containing heterocycles can be accomplished using difluorocarbene reagents under specific reaction conditions . Another approach involves the use of α-(difluoromethoxy)ketones as building blocks, which can be transformed into the desired naphthyridine derivative through a series of reactions, including alkylation and cyclization .
Chemical Reactions Analysis
3-(Difluoromethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.
Cross-Coupling: This compound can undergo cross-coupling reactions with aryl halides in the presence of palladium catalysts to form new carbon-carbon bonds.
Scientific Research Applications
3-(Difluoromethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets. For instance, it can bind to sigma-1 receptors, which are involved in regulating neurotransmitter release and have implications in neurological disorders. Additionally, the difluoromethoxy group can enhance binding affinity to target proteins through hydrogen bonding and other interactions .
Comparison with Similar Compounds
3-(Difluoromethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine can be compared with other fluorinated heterocycles, such as:
3-(Difluoromethoxy)phenylacetylene: This compound also contains a difluoromethoxy group and is used in similar applications.
Trifluoromethyl ethers: These compounds have a trifluoromethoxy group instead of a difluoromethoxy group, which imparts different electronic and lipophilic properties.
Difluoromethoxylated Ketones: These serve as versatile building blocks for the synthesis of various nitrogen-containing heterocycles.
The uniqueness of this compound lies in its specific structural features and the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10F2N2O |
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Molecular Weight |
200.19 g/mol |
IUPAC Name |
3-(difluoromethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine |
InChI |
InChI=1S/C9H10F2N2O/c10-9(11)14-7-3-6-4-12-2-1-8(6)13-5-7/h3,5,9,12H,1-2,4H2 |
InChI Key |
LAEGTBCNEUFHNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1N=CC(=C2)OC(F)F |
Origin of Product |
United States |
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